(3alpha)-3-chloro-Cholest-4-ene
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Overview
Description
(3alpha)-3-chloro-Cholest-4-ene is a chlorinated derivative of cholesterol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha)-3-chloro-Cholest-4-ene typically involves the chlorination of cholesterol. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 3alpha position .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3alpha)-3-chloro-Cholest-4-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the chlorinated compound back to its parent hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of the parent hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3alpha)-3-chloro-Cholest-4-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and membrane dynamics.
Medicine: Investigated for potential therapeutic applications, including its role in modulating cholesterol metabolism and as a potential drug candidate
Mechanism of Action
The mechanism of action of (3alpha)-3-chloro-Cholest-4-ene involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The chlorine atom at the 3alpha position can influence the compound’s binding affinity and activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound, widely studied for its role in cellular membranes and metabolism.
3beta-chloro-Cholest-4-ene: A similar chlorinated derivative with the chlorine atom at the 3beta position.
3alpha-hydroxy-Cholest-4-ene: A hydroxylated derivative with different chemical properties.
Uniqueness
(3alpha)-3-chloro-Cholest-4-ene is unique due to its specific chlorination at the 3alpha position, which can significantly alter its chemical and biological properties compared to other derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3R,8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25H,6-16H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOWLIHHJYBRRJ-VEIPTCAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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